(3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C22H18N2O4S3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N2O4S3/c25-20-18(19-21(26)24(22(29)30-19)15-10-11-31(27,28)13-15)16-8-4-5-9-17(16)23(20)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2/b19-18- |
InChI Key |
UVDVRCWPQHXQLE-HNENSFHCSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of thiazolidinone derivatives and indole-based compounds, which are reacted under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
(3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Compound A and Analogues
Key Observations :
- Compound A 's 1,1-dioxidotetrahydrothiophen-3-yl group provides superior solubility compared to phenyl or alkyl substituents in Compounds B–E .
- The benzyl group in Compound A may enhance blood-brain barrier penetration relative to the butyl group in Compound D .
Key Observations :
- Compound E demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), likely due to its electron-deficient nitro group enhancing target binding .
- Compound C 's benzo[b]thiophene moiety shows moderate antibacterial activity, but its imidazolone core may limit broad-spectrum efficacy .
Key Observations :
- Compound A's synthesis likely involves complex cyclization steps due to its fused indole-thiazolidinone system and sulfone group .
- Compound E achieves high yields (86%) via straightforward condensation, highlighting the efficiency of nitro-substituted isatin precursors .
- The methylthio group in Compound C improves crystallinity, as evidenced by its sharp melting point .
Biological Activity
The compound (3Z)-1-benzyl-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest for its potential biological activities. Characterized by a diverse chemical structure, including a benzyl group and thiazolidinone derivatives, this compound may exhibit various pharmacological effects.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 470.6 g/mol. The structure can be dissected into several notable components:
- Benzyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
- Tetrahydrothiophene Moiety : May influence the compound's reactivity and biological interactions.
- Thiazolidinone Derivatives : Known for their diverse biological activities, particularly in metabolic regulation.
Biological Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities. Notably, the following activities have been associated with this compound or its analogs:
- Anticancer Activity : Similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds containing thiazolidine cores are often explored for their ability to inhibit bacterial growth.
- Anticonvulsant Effects : Related compounds have shown promise in seizure models, indicating potential neurological applications.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine core | Antidiabetic |
| Benzothiazole Derivatives | Similar sulfur-containing ring | Antimicrobial |
| Indole Derivatives | Contains indole core | Anticancer |
Understanding the mechanism of action is crucial for elucidating the therapeutic potential of this compound. Interaction studies reveal that it may modulate specific biological pathways through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The benzyl group may enable binding to various receptors, influencing signaling pathways.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of related compounds to establish a structure–activity relationship (SAR). For instance:
- Study on Anticonvulsant Activity : A related compound exhibited an effective dose (ED50) comparable to established anticonvulsants like phenobarbital in animal models .
- Antimicrobial Testing : Various thiazolidine derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is synthesized via condensation reactions between 3-formyl-1H-indole-2-carboxylic acid derivatives and thioxothiazolidinone precursors. A representative method involves refluxing equimolar amounts of 3-formyl-1H-indole-2-carboxylic acid and 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate as a base catalyst for 2.5–3 hours. The precipitate is filtered and recrystallized from acetic acid . Alternative routes may use substituted arylthioureas or bromoacetyl ketones under similar conditions .
Q. How is the structural identity of the compound confirmed post-synthesis?
Structural characterization typically involves:
- IR spectroscopy : To confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- NMR spectroscopy : ¹H and ¹³C NMR resolve the indole protons (δ 6.8–7.5 ppm), benzyl substituents (δ 4.5–5.0 ppm), and thiazolidinone carbons (δ 170–180 ppm).
- X-ray crystallography : For unambiguous stereochemical assignment, particularly the Z-configuration of the exocyclic double bond .
Q. What solvents and catalysts are critical for achieving high purity?
Acetic acid is the preferred solvent due to its dual role as a reaction medium and proton donor. Sodium acetate acts as a mild base to deprotonate intermediates. Catalytic optimization (e.g., sodium methoxide or potassium carbonate) can enhance yields by reducing side reactions like hydrolysis of the thiazolidinone ring .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
Density Functional Theory (DFT) calculations are used to:
- Optimize the geometry of the Z-isomer and assess its thermodynamic stability over the E-isomer.
- Simulate interactions with biological targets (e.g., enzymes) via molecular docking, focusing on hydrogen bonding between the thioxo group and active-site residues .
- Predict spectroscopic properties (e.g., NMR chemical shifts) to validate experimental data .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity may arise from:
- Variability in assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Impurity profiles : Use HPLC-MS to verify purity (>95%) and identify degradation products.
- Solubility limitations : Employ co-solvents (e.g., DMSO:water mixtures) to ensure uniform compound dispersion .
Q. How can the stereoelectronic effects of the 1,1-dioxidotetrahydrothiophen-3-yl group influence reactivity?
The sulfone group (SO₂) is strongly electron-withdrawing, which:
- Stabilizes the thiazolidinone ring via conjugation, reducing susceptibility to nucleophilic attack.
- Enhances electrophilicity at the exocyclic double bond, facilitating Michael addition reactions in derivatization studies. Experimental verification includes comparing reaction rates with non-sulfonated analogs .
Q. What are the limitations of current synthetic protocols, and how can they be mitigated?
Key challenges include:
- Low yields (<50%) : Optimize stoichiometry (e.g., 1.1 equiv of aldehyde) and use microwave-assisted synthesis to reduce reaction time.
- Byproduct formation : Introduce column chromatography or recrystallization from ethanol/water (1:2) to isolate the target compound .
- Degradation during storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioxo group .
Methodological Considerations for Experimental Design
Q. How to design stability studies for this compound under physiological conditions?
- pH-dependent stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via UV-Vis spectroscopy (λ = 280–320 nm).
- Thermal stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Conduct photostability tests under ICH Q1B guidelines using controlled UV exposure .
Q. What strategies validate the biological activity mechanism without off-target effects?
- Knockout models : Use CRISPR-Cas9 to silence putative target genes in cell lines.
- Competitive binding assays : Employ fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement.
- Proteomic profiling : Perform LC-MS/MS analysis to identify differentially expressed proteins post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
